molecular formula C23H18ClN5O2S B2802075 6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 339279-35-5

6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2802075
CAS No.: 339279-35-5
M. Wt: 463.94
InChI Key: NMDHIXHOHOXUSF-UHFFFAOYSA-N
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Description

6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
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Biological Activity

The compound 6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS No. 339279-35-5) has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, focusing on anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN5O2SC_{23}H_{18}ClN_{5}O_{2}S with a molecular weight of approximately 463.94 g/mol. The structure features a complex arrangement that includes a pyridazine moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism of Action
A54926Induction of apoptosis
HCT1160.39 ± 0.06Inhibition of Aurora-A kinase
MCF-70.46 ± 0.04Cell cycle arrest

In one study, compounds derived from similar structures exhibited significant growth inhibition in A549 lung cancer cells, suggesting that this compound may share similar mechanisms of action through apoptosis induction and cell cycle disruption .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyridazine derivatives are known to exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes . The presence of the chloro and methoxy groups in the structure may enhance its efficacy in modulating inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Kinases : The compound has shown to inhibit Aurora-A kinase, a target in cancer therapy.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Enzyme Inhibition : By inhibiting COX and LOX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

A notable case study involved screening a library of compounds for their effectiveness against multicellular tumor spheroids. This model is more representative of in vivo conditions than traditional monolayer cultures. The compound demonstrated significant cytotoxic effects, leading to further investigations into its structural analogs for enhanced potency .

Properties

IUPAC Name

6-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-31-16-6-4-15(5-7-16)29-22(30)21(24)19(13-26-29)28-11-8-17-18(12-25)23(32-20(17)14-28)27-9-2-3-10-27/h2-7,9-10,13H,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHIXHOHOXUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC4=C(C3)SC(=C4C#N)N5C=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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